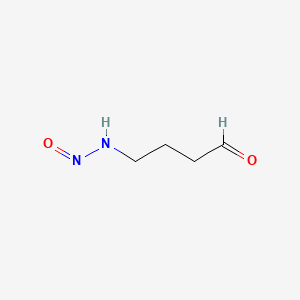

Butanal, 4-(nitrosoamino)-

Description

Properties

CAS No. |

65734-40-9 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

N-(4-oxobutyl)nitrous amide |

InChI |

InChI=1S/C4H8N2O2/c7-4-2-1-3-5-6-8/h4H,1-3H2,(H,5,8) |

InChI Key |

QUKAWYWEWYVPMI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=O)CNN=O |

Origin of Product |

United States |

Formation Pathways and Biotransformation of Butanal, 4 Nitrosoamino

Endogenous and Exogenous Formation Mechanisms

The formation of Butanal, 4-(nitrosoamino)- can occur through various pathways, involving precursor compounds and specific chemical reactions within biological systems.

Butanal, 4-(nitrosoamino)- is formed from the nitrosation of precursor amines. A key precursor is 4-aminobutanol, also known as 4-hydroxybutylamine. wikipedia.org This compound is an analogue and precursor to the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org The process of nitrosation involves the reaction of a secondary amine with a nitrosating agent. sci-hub.se Nitrosating agents are essentially carriers of the nitrosonium ion (NO+). sci-hub.se These can be derived from various sources, including nitrite (B80452) salts (like sodium nitrite) and nitrogen oxides. sci-hub.senih.gov

The reaction is influenced by pH; it is enhanced in acidic conditions, though very low pH can be less reactive due to the protonation of amines. nih.gov In biological systems, nitrosating agents can be formed from dietary nitrites or nitrates, which can be reduced to nitrites by oral microflora.

The synthesis of Butanal, 4-(nitrosoamino)- can occur through both enzymatic and non-enzymatic routes.

Non-Enzymatic Synthesis: The chemical nitrosation of secondary amines is a primary non-enzymatic pathway. sci-hub.se This can happen under conditions present in the human stomach, where the acidic environment facilitates the formation of nitrous acid from dietary nitrites, which then reacts with amines to form nitrosamines. nih.gov

Enzymatic Synthesis: While direct enzymatic synthesis of Butanal, 4-(nitrosoamino)- is not extensively detailed, enzymes play a crucial role in the formation of its precursors. For instance, metabolically engineered Corynebacterium glutamicum can produce 4-amino-1-butanol (B41920) from glucose. nih.gov This involves a pathway using putrescine aminotransferase and aldehyde dehydrogenase. nih.gov Furthermore, D-amino acid oxidase from porcine kidney can be involved in the oxidative cyanation of primary amines, leading to the synthesis of various amino compounds. researchgate.net Chemo-enzymatic processes have also been developed to produce enantiomerically pure amino acids, highlighting the versatility of enzymatic systems in generating precursor molecules. researchgate.net

Metabolic Activation of Butanal, 4-(nitrosoamino)-

The carcinogenic effects of Butanal, 4-(nitrosoamino)- are linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules like DNA. ontosight.ai

Cytochrome P450 (CYP) enzymes are central to the metabolic activation of many nitrosamines, including Butanal, 4-(nitrosoamino)-. nih.govnih.gov This activation primarily occurs through α-hydroxylation, a process where a hydroxyl group is added to the carbon atom adjacent to the nitroso group. nih.govnih.gov

Studies on similar nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), have shown that CYP enzymes, particularly those in the CYP2A and CYP2B subfamilies, are involved in this activation. nih.govnih.gov For instance, in human lung microsomes, CYP2A6 has been implicated in the oxidation of NNK. nih.gov The α-hydroxylation of symmetrical N-nitrosodialkylamines is also catalyzed by human liver microsomes, with CYP2E1 playing a significant role. nih.gov The position of hydroxylation on the alkyl chain can vary depending on its length and the specific P450 isoform involved. nih.gov

The products of α-hydroxylation are unstable and can spontaneously decompose to form aldehydes and reactive species that alkylate DNA. nih.govnih.gov

Besides Cytochrome P450, other enzyme systems contribute to the bioactivation and detoxification of nitrosamines.

Aldo-Keto Reductases (AKRs): This superfamily of enzymes primarily reduces aldehydes and ketones. nih.gov They can be involved in both the bioactivation and detoxification of carcinogens. nih.govconsensus.app For example, they catalyze the detoxification of nicotine-derived nitrosamino ketones but can also activate other carcinogens. nih.gov AKRs are NAD(P)(H) dependent oxidoreductases. nih.gov

Epoxide Hydrolases (EHs): These enzymes are generally involved in detoxification by hydrolyzing epoxides, which are reactive intermediates formed during the metabolism of various compounds. nih.gov Soluble epoxide hydrolase (sEH) is one such enzyme that converts epoxides to less reactive diols. frontiersin.org While primarily a detoxification pathway, the formation of epoxides as precursors to diol formation is a part of the broader metabolic landscape.

Myeloperoxidase: This enzyme, found in neutrophils, can also participate in the metabolic activation of certain carcinogens, although its specific role in Butanal, 4-(nitrosoamino)- metabolism is less defined.

The metabolic activation of Butanal, 4-(nitrosoamino)- culminates in the formation of highly reactive electrophilic intermediates. ontosight.ai

Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and decomposes. This decomposition leads to the formation of a diazonium ion . masterorganicchemistry.comyoutube.com Diazonium ions are highly reactive and are considered ultimate carcinogens. They can readily react with nucleophilic sites in DNA and proteins. masterorganicchemistry.com

The diazonium ion can further decompose, losing molecular nitrogen (N2), a very stable leaving group, to generate a carbocation . masterorganicchemistry.com This carbocation is an even more potent electrophile that can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. ontosight.ai

Interactive Data Tables

Table 1: Key Enzymes in Biotransformation

| Enzyme Family | Primary Function | Role in Nitrosamine (B1359907) Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Monooxygenation | α-hydroxylation leading to activation nih.govnih.govnih.gov |

| Aldo-Keto Reductases (AKRs) | Reduction of aldehydes/ketones | Can be involved in both detoxification and activation nih.govconsensus.app |

Table 2: Precursors and Reactive Intermediates

| Compound Type | Example | Role in Carcinogenesis |

|---|---|---|

| Precursor Amine | 4-aminobutanol | Undergoes nitrosation to form the nitrosamine wikipedia.org |

| Nitrosating Agent | Nitrous acid, Nitrogen oxides | Reacts with amines to form nitrosamines sci-hub.senih.gov |

| Reactive Intermediate | Diazonium ion | Formed from α-hydroxynitrosamine decomposition, alkylates DNA masterorganicchemistry.comyoutube.com |

Detoxification and Elimination Pathways of Butanal, 4-(nitrosoamino)-

The biotransformation of Butanal, 4-(nitrosoamino)-, also known as N-nitrosonornicotine (NNN), is a critical determinant of its carcinogenic potential. While metabolic activation pathways can lead to the formation of DNA-damaging agents, the compound can also undergo detoxification reactions that facilitate its elimination from the body. These detoxification pathways primarily involve conjugation reactions, with glucuronidation being a key process, and to a lesser extent, reductase-mediated pathways.

Glucuronidation and Other Conjugation Reactions

Glucuronidation is a major pathway in the detoxification of NNN. nih.gov This process involves the enzymatic addition of a glucuronic acid moiety to the NNN molecule, forming a more water-soluble conjugate that can be more readily excreted in the urine. nih.govnumberanalytics.comnumberanalytics.com This conjugation reaction effectively neutralizes the carcinogenic potential of NNN by preventing its metabolic activation to DNA-reactive intermediates.

One of the primary products of this pathway is NNN-N-glucuronide. nih.gov Studies have shown that higher levels of urinary NNN-N-glucuronide, relative to total NNN, are associated with a reduced risk of esophageal cancer in smokers. nih.gov This suggests that efficient glucuronidation of NNN plays a protective role against its carcinogenic effects.

The enzymes responsible for NNN glucuronidation are UDP-glucuronosyltransferases (UGTs). While the specific UGT isoforms that metabolize NNN have not been fully elucidated, studies on the structurally related tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), have implicated certain UGTs in the glucuronidation of its metabolite, NNAL. For instance, UGT2B10 has been shown to be active in the N-glucuronidation of NNAL and may also play a role in the detoxification of NNN. aacrjournals.org

In addition to glucuronidation, other conjugation reactions may contribute to the detoxification of NNN, although they are less well-characterized. These reactions, like glucuronidation, are part of the Phase II metabolism, which aims to increase the water solubility of xenobiotics to facilitate their removal from the body. numberanalytics.comnumberanalytics.comnih.gov

Table 1: Research Findings on the Glucuronidation of Butanal, 4-(nitrosoamino)- (NNN)

| Finding | Significance | Reference(s) |

| Formation of NNN-N-glucuronide | A major detoxification metabolite of NNN. | nih.gov |

| Urinary NNN-N-glucuronide levels | Higher percentage associated with lower esophageal cancer risk in smokers. | nih.gov |

| UDP-glucuronosyltransferases (UGTs) | Enzymes responsible for glucuronidation. | aacrjournals.org |

| UGT2B10 | Implicated in the glucuronidation of a related nitrosamine metabolite (NNAL), suggesting a potential role in NNN detoxification. | aacrjournals.org |

Reductase-Mediated Pathways

Information regarding specific reductase-mediated detoxification pathways for Butanal, 4-(nitrosoamino)- (NNN) is less extensively documented in scientific literature compared to glucuronidation. While reduction is a known metabolic pathway for some N-nitroso compounds, its role in the detoxification of NNN appears to be minor.

The reduction of the nitroso group of a nitrosamine can lead to the formation of the corresponding hydrazine (B178648) or amine. However, the primary metabolic pathways for NNN that have been identified are hydroxylation (an activation pathway) and glucuronidation (a detoxification pathway). nih.gov

It is important to distinguish between the reduction of the nitroso group and the reduction of other functional groups that may be present in related nitrosamine compounds. For example, the tobacco-specific nitrosamine NNK undergoes carbonyl reduction to form NNAL. nih.gov This reduction is a critical step in the metabolism of NNK, but NNN lacks a carbonyl group that would be subject to the same type of reductase activity.

While dissimilatory nitrate (B79036) reductases are involved in the formation of NNN in tobacco by converting nitrate to nitrite, these are microbial enzymes and not directly involved in the metabolic detoxification of NNN within the human body. nih.gov

Further research is needed to fully elucidate whether reductase-mediated pathways play a significant role in the detoxification and elimination of NNN in humans.

Molecular Mechanisms of Action of Butanal, 4 Nitrosoamino

DNA Adduct Formation and Repair

Metabolic activation of NNAL by cytochrome P450 enzymes is a prerequisite for its interaction with DNA. nih.govresearchgate.netumn.edu This bioactivation process, specifically through a-hydroxylation, generates highly reactive species that alkylate DNA, forming a variety of DNA adducts. nih.govresearchgate.net These adducts are considered central to the mutagenic and carcinogenic properties of NNAL. ontosight.ainih.gov

Characterization of DNA Adducts (e.g., pyridyloxobutyl, pyridylhydroxybutyl, methyl)

The metabolic activation of NNAL and its parent compound, NNK, results in a spectrum of DNA adducts. These can be broadly categorized as pyridyloxobutyl (POB) adducts, pyridylhydroxybutyl (PHB) adducts, and methyl adducts. nih.govnih.gov

Pyridyloxobutyl (POB) Adducts: These adducts are primarily formed from the metabolic activation of NNK, which can be formed by the re-oxidation of NNAL. nih.govnih.gov The process involves a-methylene hydroxylation of NNK, creating a reactive intermediate that pyridyloxobutylates DNA. nih.govnih.gov Key POB adducts that have been identified and quantified include O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd), 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua), and O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]deoxyguanosine (O⁶-POB-dGuo). nih.govnih.gov Studies in rats have shown that O²-POB-dThd is often the most abundant POB adduct in both lung and liver tissues. nih.govnih.gov

Pyridylhydroxybutyl (PHB) Adducts: These adducts are generated directly from the a-methyl hydroxylation of NNAL. nih.govnih.gov This pathway produces a pyridylhydroxybutylating agent that reacts with DNA. nih.govacs.org Characterized PHB adducts include O²-[4-(3-pyridyl)-4-hydroxybut-1-yl]-2'-deoxythymidine (O²-PHB-dThd) and 7-[4-(3-pyridyl)-4-hydroxybut-1-yl]-guanine (7-PHB-Gua). nih.govnih.gov The formation of these adducts is stereoselective, with studies showing that the (R)-enantiomer of NNAL ((R)-NNAL) produces significantly higher levels of PHB adducts compared to the (S)-enantiomer or NNK. nih.govacs.org

Methyl Adducts: Both NNK and NNAL can lead to the formation of methyl DNA adducts through their metabolic pathways. nih.govnih.gov This occurs via the generation of a methylating agent. nih.gov The most studied methyl adducts are 7-methylguanine (B141273) (7-Me-Gua) and O⁶-methylguanine (O⁶-Me-Gua). nih.gov While both parent compounds can produce these adducts, research suggests that in vivo, methyl adducts may be derived more from NNK bioactivation than from NNAL. nih.govnih.gov

In addition to base adducts, NNAL metabolites can also react with the phosphate (B84403) backbone of DNA, forming DNA phosphate adducts. nih.govoup.com

Kinetics of Adduct Formation and Excision in Model Systems

The formation, accumulation, and repair (excision) of DNA adducts derived from NNAL have been investigated in rodent models, revealing tissue-specific and stereoselective patterns.

Adduct Formation: In studies using F344 rats, the kinetics of adduct formation vary significantly between the enantiomers of NNAL and the parent compound NNK. nih.govnih.gov

Treatment with (S)-NNAL leads to substantially higher levels of POB-DNA adducts in both liver and lung compared to (R)-NNAL. nih.govnih.gov For instance, at various time points, (S)-NNAL produced 11-17 times more POB-DNA adducts in the liver and 6-14 times more in the lung than (R)-NNAL. nih.gov

The total POB adduct levels from (S)-NNAL are comparable to those from NNK, suggesting efficient in vivo conversion of (S)-NNAL back to NNK. nih.govnih.gov In contrast, POB adduct levels from (R)-NNAL were less than 9% of those from NNK, indicating minimal conversion. nih.gov

Conversely, (R)-NNAL treatment results in significantly higher levels of PHB-DNA adducts compared to (S)-NNAL or NNK treatment. nih.govacs.org

Adduct levels generally accumulate over time with chronic exposure, reaching a maximum at different time points depending on the specific compound and tissue. For example, in rats treated with (S)-NNAL, maximum total POB adduct levels were reached at 16 weeks in both liver and lung. nih.gov

Adduct Excision and Persistence: The persistence of these adducts is a key factor in their carcinogenicity. Some adducts are efficiently removed by cellular DNA repair mechanisms, while others persist, increasing the likelihood of mutations.

The persistence and increase of certain PHB phosphate adducts over a 70-week study in rats suggest they could serve as biomarkers for chronic exposure. nih.govoup.com

The repair of O⁶-alkylguanine adducts, which are highly mutagenic, is carried out by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov Studies have shown that the efficiency of repair varies depending on the adduct's structure and the specific variant of the AGT protein. For example, wild-type human AGT repairs O⁶-methylguanine about twice as fast as it repairs O⁶-pobG. nih.gov This differential repair rate can influence the relative mutagenicity of these adducts in different biological systems. nih.gov

Other repair pathways, such as nucleotide excision repair (NER), are believed to be involved in the removal of adducts like O²-POB-Thd and O²-PHB-Thd. nih.gov The formation of abasic (AP) sites is a common consequence of both spontaneous depurination of adducts and base excision repair processes. nih.gov

The table below summarizes key kinetic findings in rat models.

| Compound | Adduct Type | Key Kinetic Finding | Tissue | Reference |

|---|---|---|---|---|

| (S)-NNAL | POB-DNA Adducts | Levels are 6-14 times higher than with (R)-NNAL treatment. | Lung | nih.gov |

| (S)-NNAL | POB-DNA Adducts | Levels are 11-17 times higher than with (R)-NNAL treatment. | Liver | nih.gov |

| (R)-NNAL | PHB-DNA Adducts | Produces significantly higher levels than NNK or (S)-NNAL. | Nasal Mucosa, Pancreas | nih.gov |

| (R)-NNAL | POB-DNA Adducts | Adduct levels are <9% of those from NNK treatment. | Lung, Liver | nih.gov |

| (S)-NNAL | POB-DNA Adducts | Maximum adduct levels reached at 16 weeks of chronic treatment. | Lung, Liver | nih.gov |

Impact of DNA Adducts on Genomic Stability and Mutagenesis

The formation of DNA adducts by metabolites of NNAL is a direct assault on genomic integrity. nih.govoup.com If these adducts are not efficiently repaired before DNA replication, they can lead to miscoding during the replication process, resulting in permanent mutations. ontosight.ainih.gov

The covalent binding of bulky groups like pyridyloxobutyl or pyridylhydroxybutyl to DNA bases can distort the DNA helix, interfering with the normal functions of DNA polymerases and repair enzymes. nih.govcas.cz This can trigger cellular responses that include the introduction of mutations, cell cycle arrest, or programmed cell death. researchgate.netoup.com

Specific types of mutations are associated with certain adducts. For example, O⁶-alkylguanine adducts, such as O⁶-methylguanine and O⁶-POB-dGuo, are known to be highly miscoding lesions. nih.govnih.gov They can cause G to A transition mutations during DNA replication because the adducted guanine (B1146940) can pair with thymine (B56734) instead of cytosine. nih.gov Such mutations in critical genes, like the K-ras oncogene, have been observed in tumors induced by tobacco-specific nitrosamines. nih.gov

While the mutagenic activity of the full spectrum of PHB adducts has not been exhaustively investigated, the fact that (R)-NNAL is a potent pulmonary carcinogen that primarily generates PHB adducts strongly implies their role in mutagenesis. nih.gov The persistence of specific adducts due to inefficient repair is a critical determinant of their mutagenic potential. nih.govnih.gov The accumulation of unrepaired, bulky adducts can lead to genomic instability, characterized by an increased rate of mutations and other genetic alterations, which is a hallmark of cancer. researchgate.netoup.com

Protein Alkylation and Macromolecular Interactions

In addition to forming DNA adducts, the reactive intermediates generated from NNAL metabolism can also bind covalently to proteins, a process known as protein alkylation. nih.gov This modification can alter the structure and function of proteins, contributing to cellular dysfunction.

Characterization of Protein Adducts (e.g., hemoglobin adducts)

Hemoglobin (Hb), the protein in red blood cells, is a common target for alkylating agents. Because red blood cells have a relatively long lifespan and lack DNA repair capabilities, Hb adducts serve as stable, long-term biomarkers of exposure. nih.gov

Studies in F344 rats have demonstrated that administration of NNAL leads to the formation of hemoglobin adducts. nih.gov The same reactive pyridyloxobutylating intermediate that forms POB-DNA adducts also reacts with hemoglobin. nih.gov Specifically, basic hydrolysis of globin isolated from rats treated with NNAL releases 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB), the same chemical released from POB-DNA adducts. nih.gov This confirms that NNAL, likely through its reconversion to NNK, leads to pyridyloxobutylation of hemoglobin. nih.gov The levels of these adducts can be quantified and reflect the systemic dose of the reactive metabolite. nih.gov

Functional Consequences of Protein Modification in Cellular Models

Protein alkylation can have significant functional consequences for the cell. researchgate.netcreative-proteomics.com The covalent addition of an alkyl group can alter a protein's three-dimensional structure, change its charge, block active sites, or interfere with its ability to interact with other proteins or macromolecules. researchgate.netnih.gov

While specific studies on the functional consequences of NNAL-derived protein modifications in cellular models are limited, general principles of protein modification provide insight into the potential effects. Other types of post-translational modifications, such as O-GlcNAcylation, have been shown to regulate numerous cellular functions, including protein stability, localization, enzyme activity, and signal transduction. physiology.orgnih.govresearchgate.net

Alkylation of critical cellular proteins could disrupt key pathways. For example:

Enzyme Inactivation: Alkylation of cysteine residues in the active site of an enzyme can irreversibly inhibit its function. researchgate.netresearchgate.net

Disruption of Protein-Protein Interactions: Modification of amino acids at an interaction interface can prevent the formation of essential protein complexes, disrupting signaling cascades or structural assemblies. researchgate.netnih.gov

Altered Protein Stability: The modification could mark a protein for degradation or, conversely, make it more stable, upsetting the normal balance of protein turnover. nih.govresearchgate.net

Perturbation of Cellular Signaling Pathways

The carcinogenicity of NNN is not solely due to its ability to directly damage DNA but is also intrinsically linked to its capacity to interfere with cellular signaling pathways that govern cell fate decisions such as proliferation, survival, and apoptosis.

Modulation of Oncogenic and Tumor Suppressor Pathways (e.g., ERK1/2, NFκB, PI3K/Akt, MAPK, K-ras)

While direct evidence exclusively detailing the modulation of all major oncogenic and tumor suppressor pathways by NNN is still under investigation, significant insights can be drawn from studies on its precursor, nicotine (B1678760), and its structural analog, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).

Both NNN and NNK are known to bind to nicotinic acetylcholine (B1216132) receptors (nAChRs), which can trigger a cascade of downstream signaling events. nih.govnih.gov This interaction is a crucial aspect of their tumor-promoting activities, leading to the deregulation of cell proliferation, survival, migration, and invasion. nih.govresearchgate.net

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Studies on the closely related nitrosamine (B1359907), NNK, have demonstrated its ability to rapidly and constitutively activate Akt through phosphorylation in a dose- and time-dependent manner in normal human airway epithelial cells. nih.govnih.gov This activation of Akt by NNK is dependent on PI3K. nih.gov Nicotine, the precursor to NNN, also activates the PI3K/Akt pathway. wikipedia.org Given that NNN binds to nAChRs similarly to NNK and nicotine, it is highly probable that it also exerts its pro-survival effects through the activation of the PI3K/Akt pathway. nih.govnih.govwikipedia.org

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another central signaling route that regulates cell growth and differentiation. Nicotine has been shown to activate the MAPK/ERK pathway. wikipedia.org Specifically, nicotine exposure can upregulate the levels of phosphorylated ERK1/2, an effect mediated by the α7 nicotinic receptor. nih.gov The structural analog NNK also activates the ERK1/2 pathway. nih.gov This suggests that NNN likely shares this mechanism of activating MAPK/ERK signaling, contributing to uncontrolled cell proliferation.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and also plays a significant role in cell survival and proliferation. The tobacco-specific nitrosamine NNK has been shown to activate the NF-κB pathway in non-small cell lung cancer cell lines, leading to increased proliferation and inhibition of apoptosis. nih.gov

K-ras Pathway: While mutations in the K-ras oncogene are a hallmark of many cancers, direct evidence linking NNN to the modulation of K-ras signaling is less clear. However, it is known that metabolically activated NNN can induce deleterious mutations in oncogenes, which could potentially include K-ras. nih.govresearchgate.net

| Pathway | Modulating Compound | Effect | Implication for Butanal, 4-(nitrosoamino)- (NNN) |

| PI3K/Akt | NNK, Nicotine | Activation (Phosphorylation of Akt) nih.govnih.govwikipedia.org | Highly probable that NNN activates this pro-survival pathway. nih.gov |

| MAPK/ERK | Nicotine, NNK | Activation (Phosphorylation of ERK1/2) nih.govwikipedia.orgnih.gov | Likely activates this proliferation-promoting pathway. |

| NF-κB | NNK | Activation nih.gov | Probable that NNN also activates this pathway, promoting proliferation and inhibiting apoptosis. |

| K-ras | NNN (inferred) | Potential for inducing mutations nih.govresearchgate.net | May contribute to carcinogenesis through mutagenesis of oncogenes like K-ras. |

Induction of Oxidative Stress and DNA Damage Response

A primary mechanism through which Butanal, 4-(nitrosoamino)- (NNN) exerts its carcinogenic effects is through the induction of oxidative stress and subsequent DNA damage. nih.gov

Oxidative Stress: Tobacco smoke, which contains NNN, is a significant source of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov An imbalance between the production of these reactive species and the cell's ability to neutralize them leads to oxidative stress. This state of oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids. nih.gov While direct studies on NNN-induced oxidative stress are limited, the broader context of tobacco smoke and the activities of other nitrosamines strongly suggest its involvement. nih.gov

DNA Damage Response: The most well-documented molecular mechanism of NNN is its ability to cause DNA damage. nih.govresearchgate.netrivm.nl This process is initiated by the metabolic activation of NNN by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov This activation involves the hydroxylation of the NNN molecule, which then becomes unstable and generates reactive electrophiles. nih.govresearchgate.net These electrophiles can then covalently bind to DNA, forming DNA adducts. ontosight.ainih.govresearchgate.net

The formation of these DNA adducts is a critical step in the initiation of cancer. nih.govresearchgate.net These adducts can lead to miscoding during DNA replication, resulting in permanent mutations in the genetic code. nih.gov If these mutations occur in critical genes, such as tumor suppressor genes or oncogenes, they can lead to the loss of control over cell growth and division, ultimately resulting in malignant transformation. nih.govresearchgate.net The cell possesses DNA repair pathways to correct such damage; however, if the damage is extensive or the repair mechanisms are overwhelmed or faulty, the mutations become fixed in the genome. rivm.nlnih.gov

| Mechanism | Description | Key Intermediates | Consequence |

| Metabolic Activation | Enzymatic conversion of NNN to a reactive form by Cytochrome P450 enzymes. wikipedia.orgnih.gov | α-hydroxyNNN, Diazohydroxides, Alkyldiazonium ions. nih.govresearchgate.net | Formation of electrophiles capable of damaging DNA. |

| DNA Adduct Formation | Covalent binding of reactive NNN metabolites to DNA bases. ontosight.ainih.govresearchgate.net | Pyridyloxobutyl (POB)-DNA adducts, Pyridyl-N-pyrrolidinyl (py-py)-DNA adducts. nih.gov | Distortion of DNA structure and potential for mutations. |

| Induction of Mutations | Miscoding during DNA replication due to the presence of DNA adducts. nih.gov | Not applicable | Permanent alterations in the DNA sequence of oncogenes and tumor suppressor genes. nih.govresearchgate.net |

| DNA Damage Response | Cellular mechanisms to repair DNA lesions. nih.gov | DNA repair enzymes | If overwhelmed, leads to fixation of mutations and genomic instability. rivm.nl |

Genotoxicity and Carcinogenicity Studies in Experimental Models

In Vitro Assessments of Genotoxicity and Mutagenicity

The genotoxic potential of Butanal, 4-(nitrosoamino)-, commonly known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), and its parent compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), has been evaluated in a variety of in vitro systems. These assays are crucial for understanding the mechanisms by which these compounds may initiate cancer. As N-nitrosamines require metabolic activation to exert their mutagenic effects, the conditions of these in vitro tests, particularly the metabolic activation system used, are critical for detecting their genotoxic activity nih.govtoxys.com.

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and Escherichia coli nih.govwikipedia.org. A positive test indicates that the chemical is mutagenic and may therefore act as a carcinogen wikipedia.org.

For N-nitrosamines, the Ames test's sensitivity is highly dependent on the experimental design. Standard protocols are often not effective at detecting the mutagenicity of this chemical class nih.gov. Research has shown that key parameters for sensitive detection include the use of a pre-incubation method, a suitable vehicle such as water or methanol, and a metabolic activation system derived from hamster liver S9, which is more potent in activating nitrosamines than the more commonly used rat liver S9 nih.govnih.govresearchgate.net. The most sensitive bacterial strains for detecting alkyl-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are S. typhimurium TA100 and TA1535, and E. coli strain WP2uvrA(pKM101) nih.govresearchgate.net. While specific Ames test results for NNAL are not detailed in the provided sources, its parent compound NNK is a known genotoxic carcinogen, and its mutagenicity is attributed to metabolic activation nih.gov. The optimized protocols developed for other nitrosamines are considered the most appropriate for assessing compounds like NNK and NNAL nih.gov.

| Parameter | Recommended Condition | Rationale | Citation |

|---|---|---|---|

| Metabolic Activation | Hamster Liver S9 (30%) | Demonstrates higher potency for activating N-nitrosamines compared to rat S9. | nih.govnih.govnih.gov |

| Assay Method | Pre-incubation (30-60 min) | Increases the interaction time between the test compound, metabolic enzymes, and bacteria, enhancing sensitivity. | nih.govnih.govresearchgate.net |

| Bacterial Strains | S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101) | These strains are highly sensitive to the base-pair substitution mutations typically caused by activated N-nitrosamines. | nih.govresearchgate.net |

| Vehicle | Water or Methanol | Appropriate vehicle choice is crucial for assay sensitivity, with Dimethyl sulfoxide (DMSO) being less suitable for some nitrosamines. | nih.govnih.gov |

Genotoxicity assays using mammalian cells provide further insight into a compound's potential to damage genetic material in a system more analogous to human exposure. These tests can detect various endpoints, including gene mutations, chromosome breaks, and DNA strand breaks nih.gov.

Gene Mutations: The mutagenicity of NNK has been demonstrated in the in vitro Pig-a gene mutation assay using L5178Y/Tk+/- mouse lymphoma cells. In this system, NNK significantly increased the frequency of Pig-a mutants, but only in the presence of an S9 metabolic activation mix nih.gov. Analysis of the NNK-induced mutants revealed that the predominant type of mutation was a G→A transition, which accounted for 80% of cases nih.gov.

DNA Strand Breaks: Exposure of cultured human cells to tobacco-specific nitrosamines has been shown to cause DNA damage. While direct studies on NNAL were not available, a related compound, 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA), was investigated using an alkaline Comet assay. This study demonstrated that NNA exposure induced DNA strand breaks in cultured human lung epithelial cells nih.gov. The metabolism of NNK to NNAL and other intermediates leads to the formation of DNA adducts, which, if not repaired, can cause mutations and strand breaks oup.commdpi.comsciengine.com.

Micronuclei Formation: The in vitro micronucleus test is a reliable and widely used assay to screen for genotoxic compounds that cause chromosomal damage wikipedia.orgnih.gov. This test identifies micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or loss during cell division wikipedia.orgfrontiersin.org. An increase in the frequency of micronucleated cells indicates that a compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation) frontiersin.org. While the general methodology is well-established, specific results for NNAL in the in vitro micronucleus assay were not found in the provided search results.

| Assay Type | Test System | Endpoint | Finding | Metabolic Activation | Citation |

|---|---|---|---|---|---|

| Gene Mutation | L5178Y/Tk+/- cells (Pig-a assay) | Gene Mutation Frequency | Significant increase in Pig-a mutants. Predominantly G→A transitions. | Required (S9) | nih.gov |

| DNA Damage | Human Lung Epithelial Cells (BEAS-2B) | DNA Strand Breaks (Comet Assay) | A related compound (NNA) induced DNA strand breaks. NNK is known to form DNA adducts. | Not specified | nih.gov |

Carcinogenesis in Laboratory Animal Models

NNAL is a known lung carcinogen, and its parent compound, NNK, is a potent, systemic carcinogen in numerous laboratory animals, inducing tumors in multiple organs regardless of the administration route oup.comoup.comnih.gov. Animal models have been instrumental in characterizing the organ-specific carcinogenicity of these compounds and investigating the factors that influence tumor development.

The carcinogenic effects of NNK and NNAL are observed across several organ systems in rodents and other species.

Lung: The lung is a primary target for NNK and NNAL. In A/J mice, a single dose of NNK can lead to the development of lung hyperplasia, followed by adenomas and, eventually, carcinomas oup.com. Both F344 and Wistar rats also develop lung cancer following treatment with NNK oup.comsciengine.com. NNAL itself is confirmed as a lung carcinogen oup.com.

Pancreas: The Syrian golden hamster is a well-established model for nitrosamine-induced pancreatic cancer, as the disease in this model mimics many aspects of human pancreatic cancer nih.govkarger.commdpi.com. Studies have demonstrated the induction of pancreatic ductal adenocarcinomas in hamsters using nitrosamines nih.govmdpi.com. NNK has also been shown to induce pancreatic tumors in rats nih.gov.

Nasal Cavity: NNK induces tumors in the nasal cavity of rats nih.gov. Chemically induced nasal tumors in rodents are a well-documented phenomenon, with common histopathological types including squamous cell carcinoma and adenocarcinoma arising from the olfactory or respiratory epithelium researchgate.netjst.go.jpnih.gov.

Liver: The liver is another target organ for NNK-induced carcinogenesis in animal models nih.gov.

Esophagus: While NNK and NNAL are primarily associated with lung and pancreatic tumors, the related tobacco-specific nitrosamine (B1359907) N'-nitrosonornicotine (NNN) specifically causes esophageal tumors in rats mdpi.com.

| Organ | Animal Model | Compound | Tumor Types | Citation |

|---|---|---|---|---|

| Lung | A/J Mice, F344 & Wistar Rats, Ferrets | NNK, NNAL | Adenoma, Adenocarcinoma, Squamous Cell Carcinoma | oup.comsciengine.comoup.com |

| Pancreas | Syrian Golden Hamsters, Rats | NNK, Other Nitrosamines | Ductal Adenocarcinoma | nih.govnih.govmdpi.com |

| Nasal Cavity | Rats | NNK | Squamous Cell Carcinoma, Adenocarcinoma | nih.govnih.gov |

| Liver | Rats | NNK | Benign and malignant tumors | nih.gov |

Studies have quantified the carcinogenic potency of NNAL and NNK by measuring tumor incidence (the percentage of animals with tumors) and multiplicity (the average number of tumors per animal). A key study in A/J mice directly compared the tumorigenic efficacy of NNK and the two enantiomers of NNAL, (S)-NNAL and (R)-NNAL.

After a single dose, NNK was found to be the most carcinogenic, inducing an average of 4.86 tumors per mouse oup.com. (S)-NNAL showed similar high carcinogenicity, with 4.40 tumors per mouse oup.com. In stark contrast, (R)-NNAL was significantly less potent, inducing only 1.07 tumors per mouse and failing to induce tumors in nearly half of the treated animals oup.com. These results demonstrate a strong stereochemical effect on the carcinogenic activity of NNAL.

In another model using SENCAR mice, topical application of NNK as a tumor initiator resulted in a 59% incidence of lung adenomas and a 79% incidence of skin tumors nih.gov. In contrast, a related compound, iso-NNAL, was inactive as a tumor initiator in both skin and lung nih.gov.

| Compound | Tumor Multiplicity (tumors/mouse) | Relative Potency vs. NNK | Citation |

|---|---|---|---|

| NNK | 4.86 ± 2.59 | 100% | oup.com |

| (S)-NNAL | 4.40 ± 2.10 | ~91% | oup.com |

| (R)-NNAL | 1.07 ± 1.28 | ~22% | oup.com |

The development of cancer following exposure to NNAL and NNK is significantly influenced by the genetic background of the host and other modifying factors.

Genetic Susceptibility: The A/J mouse strain is widely used in lung cancer research due to its high genetic susceptibility to pulmonary tumors, which is linked to the pulmonary adenoma susceptibility (Pas-1) gene oup.commdpi.com. This inherent susceptibility makes the model highly sensitive for studying lung carcinogenesis oup.com. The role of specific genes has been explored using transgenic and knockout models. For instance, mice with a p53 mutation on an A/J background developed larger lung tumors when treated with NNK, indicating that p53 status affects both tumor initiation and progression nih.gov. Similarly, transgenic mice overexpressing molecules like c-myc or IGF-IR showed increased susceptibility to NNK-induced tumorigenesis nih.gov. Conversely, deficiency in certain genes, such as the Angiotensin II type 2 receptor, can reduce susceptibility nih.gov. These models demonstrate that complex interactions between environmental carcinogens and an individual's genetic makeup determine cancer risk nih.gov.

Modifying Factors: External factors can also modulate the carcinogenic process. In a hamster model of pancreatic cancer induced by the nitrosamine BOP, partial pancreatectomy was found to have a profound effect on tumor development nih.gov. When the carcinogen was administered one week after surgery—a period of active tissue regeneration—pancreatic cancer incidence and tumor size were significantly enhanced nih.gov. However, if the carcinogen was given just 30 minutes after surgery, carcinogenesis was inhibited nih.gov. This highlights how physiological processes like tissue repair and proliferation can act as significant modifying factors in chemical carcinogenesis.

Mechanistic Insights from Animal Studies

Correlation Between DNA Adduct Formation and Tumorigenesis in Animal Models

The carcinogenic activity of many nitrosamines is contingent upon their metabolic activation into reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. These adducts are considered a crucial initiating event in chemical carcinogenesis.

Studies on NNA have shown that it is genotoxic, capable of causing significant DNA damage. In cultured human lung epithelial cells, exposure to NNA leads to the accumulation of oxidative DNA damage and DNA double-strand breaks. This damage activates the DNA damage response pathway, indicating that the cell recognizes these lesions as a threat to genomic integrity. The formation of micronuclei, a marker of genomic instability, has also been observed in cells exposed to NNA, further underscoring its potential to induce cancer-causing mutations.

However, the direct correlation between NNA-induced DNA adducts and tumorigenesis in animal models is complex. An early study in A/J mice, a strain highly susceptible to lung tumors, reported that NNA exhibited low tumorigenic activity. This was hypothesized to be due to its highly reactive aldehyde group, which may cause the compound to react with other molecules before it can reach and damage the DNA within target cells.

To understand the strong correlation between DNA adduct formation and tumorigenesis for this class of compounds, researchers have extensively studied structurally similar TSNAs, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). In F-344 rats, chronic administration of NNK and NNAL leads to a high incidence of lung tumors, including both adenomas and carcinomas. This tumorigenesis is directly linked to the formation and accumulation of specific DNA adducts in the lungs.

The primary types of DNA adducts formed include:

Pyridyloxobutyl (POB)-DNA adducts : Formed from the metabolic α-hydroxylation of NNK.

Pyridylhydroxybutyl (PHB)-DNA adducts : Formed from the metabolic activation of NNAL.

O⁶-methylguanine (O⁶-Me-Gua) : A critical miscoding lesion resulting from the methylation pathway of NNK/NNAL metabolism.

Studies have demonstrated a clear quantitative relationship between the levels of these adducts in target tissues and tumor outcomes. For instance, the tumorigenic activity of NNAL enantiomers in A/J mice is closely linked to the formation of the O⁶-Me-Gua adduct, which is known to cause mutations in critical genes such as K-ras. In F-344 rats, while both (R)-NNAL and (S)-NNAL are potent lung carcinogens, they produce different patterns of DNA adducts. (S)-NNAL treatment leads to higher levels of POB-DNA adducts and O⁶-Me-Gua, whereas (R)-NNAL produces greater levels of PHB-DNA adducts. Despite these differences, the total pulmonary DNA adduct levels were similar between the two groups, correlating with their equivalent carcinogenic activity.

| Test Compound | Relative Pulmonary Adduct Levels (Compared to (R)-NNAL) | Lung Adenoma Incidence (%) | Lung Carcinoma Incidence (%) |

|---|---|---|---|

| (R)-NNAL | POB-DNA & O⁶-Me-Gua: Lower PHB-DNA: Highest | 95% | 55% |

| (S)-NNAL | POB-DNA & O⁶-Me-Gua: Significantly Greater PHB-DNA: Lower | 100% | 80% |

| NNK | POB-DNA & O⁶-Me-Gua: Similar to (S)-NNAL | 100% | 95% |

Data synthesized from studies on F-344 rats, illustrating the link between specific DNA adduct profiles and carcinogenic outcomes.

Role of Cell Proliferation, Apoptosis, and Inflammation in Model Carcinogenesis

Beyond the initial DNA damage, the development of cancer is driven by subsequent alterations in cellular processes that control cell growth, survival, and death. Animal and cell culture studies investigating NNA and its analogues have provided mechanistic insights into how these pathways are disrupted.

Cell Proliferation: Exposure to NNA has been shown to impair the normal progression of the cell cycle. Specifically, it can cause a delay in S phase progression, the phase in which DNA is replicated. This disruption can lead to replication stress and contribute to the genomic instability observed in NNA-exposed cells. Mechanistic studies on the related compound NNK further illuminate these effects. NNK can promote cancer cell growth by increasing entry into the S phase of the cell cycle. This is achieved by modulating the levels of key cell cycle regulatory proteins, including the upregulation of cyclin D1 and its associated cyclin-dependent kinases (CDK4/6), and the downregulation of cell cycle inhibitors like p21 and p27.

Apoptosis: Apoptosis, or programmed cell death, is a critical protective mechanism that eliminates genetically damaged or abnormal cells. A key feature of carcinogens is their ability to help cells evade this process, allowing mutated cells to survive and proliferate. While direct in-vivo studies on NNA's effect on apoptosis are limited, research on NNK demonstrates its ability to suppress this crucial pathway. In gastric cancer models, NNK was found to inhibit apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 while simultaneously decreasing the expression of the pro-apoptotic protein caspase-3. Furthermore, the activation of the p53 pathway, a master regulator of apoptosis and cell cycle checkpoints, has been observed following NNA exposure in cell culture, suggesting that cells initiate a response to the damage, though this response can be overcome during carcinogenesis.

Inflammation: Chronic inflammation is a well-established driver of carcinogenesis. While the inflammatory potential of NNA itself is not fully characterized, related compounds are known to promote tumor growth through inflammatory pathways. Studies have shown that NNK-promoted gastric carcinogenesis is dependent on prostaglandin E receptors (EP2 and EP4), which are key mediators in inflammatory signaling pathways. This suggests that the carcinogenic mechanism of tobacco-specific nitrosamines may involve the co-opting of inflammatory pathways to foster a microenvironment that is conducive to tumor growth and angiogenesis.

| Cellular Process | Observed Effect | Key Protein/Pathway Modulation |

|---|---|---|

| Apoptosis | Suppressed | Increased Bcl-2 (Anti-apoptotic) |

| Decreased Caspase-3 (Pro-apoptotic) | ||

| Cell Proliferation | Promoted | Increased S Phase Entry |

| Increased Cyclin D1 | ||

| Decreased p21 and p27 (Cell Cycle Inhibitors) | ||

| Inflammation/Angiogenesis | Promoted | Upregulation of EP2/EP4 Receptors |

This table summarizes findings from studies on the related nitrosamine NNK, which provide a framework for understanding the potential mechanisms of NNA-induced carcinogenesis.

Analytical Methodologies for Butanal, 4 Nitrosoamino and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating a target analyte from complex matrices before its detection and quantification. The choice between liquid and gas chromatography depends largely on the analyte's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For non-volatile compounds like many nitrosamines and their metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In principle, a method for "Butanal, 4-(nitrosoamino)-" would involve:

Sample Preparation: Extraction from a biological matrix (e.g., urine, plasma) using techniques like solid-phase extraction (SPE) to isolate the analyte and remove interferences.

Chromatographic Separation: Utilizing a reversed-phase HPLC or UHPLC column to separate "Butanal, 4-(nitrosoamino)-" and its potential metabolites from other sample components.

Mass Spectrometric Detection: Ionization of the eluted compounds, typically using electrospray ionization (ESI), followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Despite the theoretical applicability, no published LC-MS/MS methods specifically for the quantification of "Butanal, 4-(nitrosoamino)-" have been identified.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds, a derivatization step is often required to increase volatility.

A hypothetical GC-MS method for "Butanal, 4-(nitrosoamino)-" might include:

Derivatization: A chemical reaction to convert the analyte into a more volatile and thermally stable derivative.

GC Separation: Injection of the derivatized sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase.

MS Detection: The separated compounds are then ionized (commonly by electron ionization) and fragmented, and the resulting mass spectrum provides a fingerprint for identification and quantification.

No specific GC-MS applications for the analysis of "Butanal, 4-(nitrosoamino)-" are documented in the scientific literature.

Spectroscopic and Immunochemical Approaches

These methods are crucial for identifying the chemical structures of metabolites and for detecting specific molecular interactions, such as the formation of DNA and protein adducts.

Mass Spectrometry-Based Structural Elucidation of Metabolites and Adducts

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for elucidating the structures of unknown metabolites and adducts. By accurately measuring the mass-to-charge ratio of parent and fragment ions, researchers can deduce the elemental composition and structural features of a molecule.

Should "Butanal, 4-(nitrosoamino)-" undergo metabolic transformation or form adducts with macromolecules, these techniques would be essential for their identification. However, no studies detailing the mass spectrometric elucidation of metabolites or adducts of "Butanal, 4-(nitrosoamino)-" are currently available.

Immunoassays for DNA and Protein Adducts in Biological Matrices in Research Settings

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize antibodies that specifically recognize and bind to a target molecule, in this case, DNA or protein adducts of "Butanal, 4-(nitrosoamino)-". These assays can be highly sensitive and are suitable for analyzing large numbers of samples.

The development of such an immunoassay would require:

Synthesis of the "Butanal, 4-(nitrosoamino)-" adduct.

Generation of monoclonal or polyclonal antibodies that specifically recognize this adduct.

Development and validation of the assay for use in biological matrices.

There is no evidence in the literature of the development or application of immunoassays for "Butanal, 4-(nitrosoamino)-" adducts.

Biomarker Development and Validation in Preclinical Research

A biomarker is a measurable indicator of a biological state or condition. In toxicology and pharmacology, metabolites or adducts of a compound can serve as biomarkers of exposure or effect. The development and validation of a biomarker for "Butanal, 4-(nitrosoamino)-" in preclinical research would involve a series of studies to establish its reliability and relevance.

This process typically includes:

Identification of potential biomarkers: Identifying metabolites or adducts that are specific to "Butanal, 4-(nitrosoamino)-" exposure.

Analytical method validation: Ensuring the accuracy, precision, and sensitivity of the method used to measure the biomarker.

Preclinical studies: Using animal models to establish the relationship between exposure to "Butanal, 4-(nitrosoamino)-" and the levels of the biomarker.

As no metabolites or adducts of "Butanal, 4-(nitrosoamino)-" have been identified, no biomarkers have been developed or validated in preclinical research.

Identification of Metabolic Biomarkers in Animal Biofluids and Tissues

The identification of metabolic biomarkers is crucial for assessing exposure to and the metabolic pathways of "Butanal, 4-(nitrosoamino)-". In animal models, this primarily involves the analysis of urine, blood, and various tissues for the parent compound and its metabolites.

Metabolite Identification:

The primary metabolite of "Butanal, 4-(nitrosoamino)-" is expected to be its glucuronide conjugate. Research on the related compound NNAL has shown that it is extensively metabolized to its glucuronide, NNAL-Gluc, which is a major urinary metabolite. nih.gov It is highly probable that "Butanal, 4-(nitrosoamino)-" follows a similar metabolic pathway. The presence of α-hydroxylation products in urine would suggest that the compound can be activated in vivo to form carcinogenic intermediates. nih.gov

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for identifying and quantifying these metabolites. nih.gov Specifically, nanoflow liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (nLC-nESI-MS/MS) offers high sensitivity and specificity for detecting metabolites in complex biological matrices like urine and tissue homogenates. nih.gov

Research Findings in Animal Models:

Studies on rats administered a glucuronide conjugate of NNAL demonstrated that the majority of the dose was excreted in the urine within 24 hours. nih.gov The primary components found in urine were the unchanged glucuronide, deconjugated NNAL, and products of α-hydroxylation and N-oxidation. nih.gov These findings suggest that analysis of urine from animal models exposed to "Butanal, 4-(nitrosoamino)-" would likely reveal a similar profile of metabolites, providing key biomarkers of exposure and metabolic activation.

A study on a newly identified tobacco-specific N-nitrosamine, 4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol (iso-NNAL), utilized mass spectral analysis for its structural characterization in snuff tobacco. nih.gov This highlights the importance of mass spectrometry in identifying novel and isomeric metabolites.

Table 1: Potential Metabolic Biomarkers of Butanal, 4-(nitrosoamino)- in Animal Biofluids

| Compound | Biofluid/Tissue | Significance |

| Butanal, 4-(nitrosoamino)- | Urine, Blood | Parent compound exposure |

| Butanal, 4-(nitrosoamino)- Glucuronide | Urine | Major detoxification metabolite |

| α-hydroxylation products | Urine | Indicators of metabolic activation |

| N-oxidation products | Urine | Minor metabolic pathway products |

Quantification of DNA and Protein Adducts as Internal Dosimeters in Animal Models

The carcinogenicity of many nitrosamines is linked to their ability to form adducts with DNA and proteins after metabolic activation. These adducts can serve as internal dosimeters, providing a measure of the biologically effective dose of the carcinogen.

DNA Adducts:

Metabolic activation of compounds like NNAL leads to the formation of pyridyloxobutylating and pyridylhydroxybutylating agents that react with DNA. nih.gov A study using a model pyridylhydroxybutylating agent, 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanol (NNALOAc), identified several DNA adducts in cultured mammalian cells. nih.gov

The primary DNA adducts identified include:

O6-[4-(3-pyridyl)-4-hydroxylbut-1-yl]-2'-deoxyguanosine (O6-PHBdG) nih.gov

O2-[4-(3-pyridyl)-4-hydroxylbut-1-yl]-thymidine (O2-PHBdT) nih.gov

O4-[4-(3-pyridyl)-4-hydroxylbut-1-yl]-thymidine (O4-PHBdT) nih.gov

The quantification of these adducts is typically achieved using highly sensitive isotope-dilution nLC-nESI-MS/MS methods. nih.gov This technique allows for the simultaneous measurement of multiple adducts, providing insights into their formation and repair rates. nih.gov Research has shown that nucleotide excision repair (NER) and O6-alkylguanine DNA alkyltransferase (AGT) are involved in the repair of these lesions in mammalian cells. nih.gov

Protein Adducts:

Protein adducts, particularly with abundant proteins like hemoglobin and albumin, offer a longer-term measure of exposure due to the slower turnover rate of these proteins. The reaction of electrophilic metabolites with nucleophilic amino acid residues (lysine, histidine, and cysteine) forms these adducts.

While specific protein adducts for "Butanal, 4-(nitrosoamino)-" have not been detailed in the literature, the principles of their formation and analysis are well-established. The analysis often involves the release of a stable marker from the protein adduct through chemical treatment, followed by quantification using techniques like gas chromatography-mass spectrometry (GC-MS).

Table 2: Potential DNA and Protein Adducts of Butanal, 4-(nitrosoamino)-

| Adduct Type | Specific Adduct (Predicted based on NNAL) | Analytical Method |

| DNA Adduct | O6-pyridylhydroxybutyl-deoxyguanosine | nLC-nESI-MS/MS |

| DNA Adduct | O2-pyridylhydroxybutyl-thymidine | nLC-nESI-MS/MS |

| DNA Adduct | O4-pyridylhydroxybutyl-thymidine | nLC-nESI-MS/MS |

| Protein Adduct | Adducts with hemoglobin and albumin | GC-MS after chemical release of a marker |

Stable Isotope Labeling Techniques in Metabolic Profiling

Stable isotope labeling (SIL) is a powerful tool in metabolomics for tracing the metabolic fate of compounds and elucidating complex metabolic networks. nih.govdoi.org This technique involves the use of compounds enriched with stable isotopes, such as ¹³C, ¹⁵N, or ²H.

Principles and Applications:

In the context of "Butanal, 4-(nitrosoamino)-" research, a stable isotope-labeled version of the compound could be synthesized and administered to animal models. The labeled atoms act as tracers, allowing for the unambiguous identification of its metabolites in complex biological samples using mass spectrometry. The mass shift between the labeled and unlabeled metabolites facilitates their detection and quantification. doi.org

Advantages of SIL in Metabolic Profiling:

Metabolite Annotation: SIL aids in the confident identification of novel metabolites and the confirmation of predicted metabolic pathways. nih.govdoi.org

Flux Analysis: It enables the measurement of metabolic flux, providing a dynamic view of how the compound is processed in the body. nih.gov

Enhanced Quantification: The use of a stable isotope-labeled internal standard improves the accuracy and precision of metabolite quantification. nih.gov

Experimental Design:

An experimental design for the metabolic profiling of "Butanal, 4-(nitrosoamino)-" using SIL would involve:

Synthesis of a stable isotope-labeled "Butanal, 4-(nitrosoamino)-" (e.g., ¹³C or ¹⁵N labeled).

Administration of the labeled compound to animal models.

Collection of biofluids (urine, blood) and tissues at various time points.

Analysis of the samples using LC-MS/MS to identify and quantify the labeled metabolites.

While specific studies employing SIL for "Butanal, 4-(nitrosoamino)-" have not been reported, this methodology holds significant promise for advancing our understanding of its metabolic profile and toxicological properties. The application of in vivo ¹⁵N metabolic labeling has been used to study protein expression and turnover, demonstrating the versatility of this technique. nih.gov

Structure Activity Relationships and Chemical Modulation

Influence of Molecular Structure on Metabolic Activation and Carcinogenicity

The carcinogenicity of nitrosamines, including Butanal, 4-(nitrosoamino)-, is not an inherent property of the molecule itself but is a consequence of its metabolic activation. The chemical architecture of these compounds is the primary determinant of their carcinogenic potential.

The defining structural feature of Butanal, 4-(nitrosoamino)- is the N-nitroso group (-N-N=O) attached to a butanal backbone. ontosight.ai This functional group is central to its biological activity. The carcinogenic cascade is initiated by cytochrome P450 (CYP450) enzymes, which catalyze the hydroxylation of the α-carbon atom—the carbon atom immediately adjacent to the nitrosoamino nitrogen. For Butanal, 4-(nitrosoamino)-, this would occur at the C4 position of the butanal chain.

This α-hydroxylation results in an unstable intermediate, α-hydroxy nitrosamine (B1359907). This intermediate spontaneously decomposes to yield an aldehyde (in this case, formaldehyde, if the group attached to the nitrogen were a methyl, or another aldehyde depending on the substituent) and a highly reactive alkyldiazonium ion. This diazonium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most critically, with DNA bases. The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. ontosight.ai

Structure-activity relationship (SAR) studies on a wide range of nitrosamines have established several key principles:

α-Hydrogens: The presence of a hydrogen atom on an α-carbon is a prerequisite for this primary metabolic activation pathway. nih.gov

Alkyl Chain: The length and branching of the alkyl chain influence the rate and site of metabolism, as well as the compound's solubility and distribution in the body. nih.govnih.gov Longer carbon chains have been correlated with carcinogenic activity in some studies. nih.gov

For instance, the related compound 2-Butanol, 4-(ethylnitrosoamino)- has been studied for its carcinogenic properties, underscoring that modifications to the butanyl chain and the N-substituent directly impact its biological activity. ontosight.ai The interplay between these structural features dictates the compound's potency as a carcinogen. nih.gov

| Structural Feature | Influence on Carcinogenicity | Relevance to Butanal, 4-(nitrosoamino)- |

|---|---|---|

| N-Nitroso Group (-N-N=O) | Essential for carcinogenic activity; precursor to the ultimate carcinogenic species. | The core functional group responsible for its classification as a potential carcinogen. ontosight.ai |

| α-Hydrogens | Required for metabolic activation via α-hydroxylation by CYP450 enzymes. nih.gov | The two hydrogens on C4 are the primary sites for initiating metabolic activation. |

| Aldehyde Group (-CHO) | Can be metabolized (oxidized/reduced), potentially competing with the activation pathway and modulating toxicity. | Offers an alternative metabolic pathway, potentially influencing the rate of α-hydroxylation. |

| Alkyl Chain Length | Affects lipophilicity, enzyme affinity, and carcinogenic potency. nih.gov | The four-carbon chain influences its physical properties and interaction with metabolic enzymes. |

Rational Design of Analogs for Mechanistic Probes in Experimental Models

To investigate the precise mechanisms of metabolism and carcinogenicity, researchers often design and synthesize structural analogs of the parent compound. These analogs act as chemical probes to dissect specific metabolic pathways or enzyme-substrate interactions.

For a compound like Butanal, 4-(nitrosoamino)-, a rational design strategy would involve several types of modifications:

Isotopic Labeling: A common and powerful technique is the substitution of atoms with their stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). For example, synthesizing Butanal, 4-(nitrosoamino)- with deuterium at the C4 position (the site of α-hydroxylation) would allow researchers to study the kinetic isotope effect. A slower rate of metabolism for the deuterated analog would confirm that the cleavage of the C-H bond at this position is the rate-limiting step in its metabolic activation. This approach has been successfully used to study the metabolism of other nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). nih.gov

Functional Group Modification: Replacing the aldehyde group with an alcohol, a carboxylic acid, or a ketone would reveal the role of this functional group in modulating metabolism and toxicity. For example, comparing the metabolism of Butanal, 4-(nitrosoamino)- with that of 1-Butanol, 4-(nitrosoamino)- could clarify the impact of the terminal functional group on the primary activation pathway.

These rationally designed analogs are indispensable tools in experimental models, allowing for a detailed mapping of metabolic pathways and the identification of the specific enzymes and intermediates involved in toxicity. mdpi.com

In Vitro and In Vivo Studies of Chemical Modulators of Activity (e.g., enzyme inhibitors/inducers affecting metabolism)

The metabolic activation of Butanal, 4-(nitrosoamino)- is catalyzed primarily by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov Consequently, substances that inhibit or induce these enzymes can significantly alter the compound's biological activity.

Enzyme inducers are chemicals that increase the expression and activity of CYP450 enzymes. geekymedics.com Exposure to inducers can lead to an accelerated metabolism of Butanal, 4-(nitrosoamino)-, potentially increasing the rate of formation of the carcinogenic diazonium ion and enhancing its toxicity. youtube.com Conversely, enzyme inhibitors block the active site of CYP450 enzymes, reducing the rate of metabolism. geekymedics.com Inhibition can be reversible or irreversible (mechanism-based), where a metabolite of the inhibitor permanently deactivates the enzyme. medsafe.govt.nznih.gov Co-exposure to an inhibitor could decrease the carcinogenic potency of Butanal, 4-(nitrosoamino)- by preventing its activation.

Numerous drugs, dietary components, and environmental chemicals are known to modulate CYP450 activity. While specific studies on Butanal, 4-(nitrosoamino)- are limited, the extensive knowledge of CYP450 modulators allows for predictions of likely interactions.

| Modulator Type | Mechanism of Action | Potential Effect on Butanal, 4-(nitrosoamino)- Activity | Examples |

|---|---|---|---|

| Inducers | Increase the synthesis of CYP450 enzymes. geekymedics.commedsafe.govt.nz | Increased metabolic activation, potentially leading to higher toxicity/carcinogenicity. youtube.com | Rifampicin, Phenobarbital, Carbamazepine, St. John's Wort, Chronic alcohol use, Cigarette smoke. geekymedics.commedsafe.govt.nz |

| Inhibitors | Block the active site of CYP450 enzymes, preventing substrate metabolism. geekymedics.com | Decreased metabolic activation, potentially reducing toxicity/carcinogenicity. | Ketoconazole, Itraconazole, Clarithromycin, Ritonavir, Grapefruit juice (furanocoumarins). medsafe.govt.nz |

Stereochemical Aspects of Butanal, 4-(nitrosoamino)- Activity and Metabolism in Research Models

Stereochemistry can play a profound role in the biological activity of xenobiotics. While Butanal, 4-(nitrosoamino)- itself is an achiral molecule, its metabolism can introduce chiral centers, leading to stereoisomers with potentially different biological fates and effects.

For example, metabolic reactions away from the primary activation site could introduce chirality:

Reduction of the Aldehyde: The aldehyde group could be reduced by carbonyl reductases to a primary alcohol, creating 4-(nitrosoamino)-1-butanol. This molecule is achiral.

Hydroxylation of the Alkyl Chain: CYP450-mediated hydroxylation at C2 or C3 of the butanal chain would create a chiral center, resulting in (R)- and (S)-enantiomers of the hydroxylated metabolite.

Research on the structurally related tobacco-specific nitrosamine NNAL, which has a chiral center at its carbinol carbon, provides a powerful model for the importance of stereochemistry. nih.gov Studies have shown that:

The reduction of the precursor ketone (NNK) to NNAL in human and rodent tissues is highly stereoselective, predominantly forming the (S)-NNAL enantiomer. nih.gov

(S)-NNAL is more tumorigenic in mouse models than (R)-NNAL.

The two enantiomers are metabolized at different rates by CYP450 enzymes. In rat lung microsomes, (S)-NNAL is more rapidly metabolized through oxidative pathways than (R)-NNAL. nih.gov

The stereochemistry at the carbinol carbon can influence the regiochemistry of further metabolism at other sites on the molecule. nih.gov

By analogy, if Butanal, 4-(nitrosoamino)- is metabolized to chiral intermediates, it is highly probable that the resulting enantiomers would exhibit significant differences in their subsequent metabolic activation, detoxification, and ultimate carcinogenicity. One enantiomer might be a better substrate for the activating α-hydroxylation pathway, while the other might be preferentially detoxified, a phenomenon that can only be uncovered through stereospecific synthesis and testing in research models.

Future Directions and Emerging Research Areas

Advanced Omics Technologies in Nitrosamine (B1359907) Research

The fields of genomics, proteomics, and metabolomics, collectively known as "omics" technologies, offer powerful tools for a holistic understanding of the biological impact of nitrosamines like "Butanal, 4-(nitrosoamino)-". nih.gov These approaches allow for the high-throughput analysis of genes, proteins, and metabolites, moving beyond traditional hypothesis-driven research to a more exploratory, hypothesis-generating paradigm. nih.gov

Genomics and Transcriptomics: Genomic studies are crucial for identifying genetic susceptibilities and the molecular targets of "Butanal, 4-(nitrosoamino)-". By analyzing changes in gene expression (transcriptomics) in experimental models exposed to the compound, researchers can pinpoint the specific cellular pathways that are perturbed. This can reveal key information about DNA repair mechanisms, cell cycle control, and apoptosis pathways that are affected. youtube.com

Proteomics: Proteomics complements genomics by studying the entire set of proteins in a cell or tissue. youtube.com This is critical because proteins are the functional molecules that carry out most cellular processes. In the context of "Butanal, 4-(nitrosoamino)-" research, proteomics can be used to identify proteins that are directly modified by the compound or its metabolites, and to map the protein interaction networks that are disrupted. youtube.com This provides direct insight into the mechanistic changes occurring within the cell upon exposure.

Metabolomics: Metabolomics focuses on the small molecules and biochemical intermediates within a biological system. nih.gov It offers a direct snapshot of the cellular phenotype and its response to stimuli. nih.govyoutube.com By analyzing the metabolomic profile of cells or organisms exposed to "Butanal, 4-(nitrosoamino)-", scientists can identify the specific metabolic pathways that are altered. This is particularly relevant for understanding how the compound is metabolized and how it leads to the formation of DNA-reactive intermediates. ontosight.ai

Integrating data from these different omics platforms is an emerging strategy to build comprehensive models of the biological effects of nitrosamines. nih.gov This multi-omics approach can help identify novel biomarkers for exposure and effect, and provide a more complete picture of the compound's mechanism of action, from the gene to the functional outcome. nih.govclinexprheumatol.org

Development of Novel Experimental Models for Mechanistic Studies

To better understand the biological mechanisms of "Butanal, 4-(nitrosoamino)-", researchers are developing and utilizing more sophisticated experimental models that more accurately reflect human physiology.

In Vitro Models: There is a move towards using advanced in vitro systems, such as three-dimensional (3D) cell cultures and organoids. For instance, studies on other nitrosamines have utilized metabolically competent human HepaRG cells. fda.gov Research has shown that 3D spheroid models of these cells are more sensitive in detecting the genotoxicity of nitrosamines compared to traditional 2D monolayer cultures, likely due to higher levels of metabolic enzyme activity. fda.gov Such models could be invaluable for studying the metabolism and DNA-damaging potential of "Butanal, 4-(nitrosoamino)-" in a human-relevant context. fda.govfraunhofer.de Additionally, primary cells from specific target organs can be used to investigate organ-specific metabolic activation and genotoxicity. nih.gov

In Vivo Models: While in vitro models are valuable, in vivo studies in animal models remain essential. researchgate.net Advanced in vivo genotoxicity assays are being employed as practical surrogates for lengthy carcinogenicity bioassays. diffundit.com Methodologies such as the transgenic rodent (TGR) assay, Duplex Sequencing (DS), and the Comet assay are used to create robust dose-response analyses of DNA damage in specific tissues. diffundit.com These models are crucial for understanding the distribution of the compound, the persistence of DNA damage in different organs, and for establishing levels at which no genotoxic effects are observed. nih.govdiffundit.com

These novel models are critical for elucidating the complex pathways of metabolic activation and DNA damage, and for improving the extrapolation of experimental data to human health risk assessment. fraunhofer.denih.gov

Computational Modeling and In Silico Approaches to Predict Activity and Interactions

Computational modeling and in silico (computer-based) approaches are becoming indispensable tools in toxicology and chemical research, offering a proactive approach to risk management. lhasalimited.org These methods are used to predict the potential for nitrosamine formation, their biological activity, and their interactions with biological molecules. nih.govnih.gov

Structure-Activity Relationship (SAR) and (Q)SAR Models: Quantitative Structure-Activity Relationship ((Q)SAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. fraunhofer.de For nitrosamines, mechanism-based (Q)SAR models are being developed to predict mutagenic potential based on structural features and known mechanisms of action, such as metabolic activation via alpha-hydroxylation. nih.gov These models can help to categorize compounds and prioritize them for further testing.

Predicting Formation and Degradation: In silico software can predict the degradation pathways of parent molecules and the potential for the formation of N-nitrosamine impurities under various conditions. nih.govresearchgate.net This is particularly important in pharmaceutical manufacturing and risk assessment, helping to identify potential precursors and prevent contamination. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. For nitrosamines, PBPK modeling can be used to predict internal exposure levels in different tissues and to assess the impact of various factors on the compound's pharmacokinetics. simulations-plus.com

These in silico tools provide a rapid and cost-effective means to screen compounds, predict potential hazards, and guide experimental studies, ultimately contributing to a more efficient and targeted approach to research and risk assessment for compounds like "Butanal, 4-(nitrosoamino)-". lhasalimited.orgnih.gov

Interdisciplinary Research Integrating Chemistry, Biology, and Analytical Science in Nitrosamine Studies

Addressing the complexities of nitrosamine research requires a deeply integrated, interdisciplinary approach. acs.org The challenges, from understanding formation pathways to assessing biological risk, cannot be solved by a single discipline alone.

Chemistry: A fundamental understanding of the organic chemistry of nitrosamines is essential. acs.org This includes their formation mechanisms, reactivity, and degradation. researchgate.netacs.org Chemical insights are crucial for developing strategies to prevent the formation of nitrosamines in various products and for designing effective remediation techniques. acs.orgacs.org

Biology: Biological sciences provide the tools to understand the mechanisms of toxicity and carcinogenicity. researchgate.net This involves elucidating the metabolic pathways, identifying the resulting DNA adducts, and characterizing the cellular responses to this damage. nih.govdiffundit.com

Analytical Science: Advanced analytical techniques are paramount for the detection and quantification of nitrosamines, often at trace levels. ujpronline.comcomplexgenerics.org The development of highly sensitive and selective methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is critical for monitoring, for conducting risk assessments, and for ensuring the safety of products. complexgenerics.orgntnu.no

Q & A

Basic Research Questions

Q. How is 4-(nitrosoamino)butanal (NNA) identified and quantified in environmental or biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting NNA due to its high sensitivity and specificity. Sample preparation typically involves solid-phase extraction (SPE) to isolate nitrosoamines from complex matrices like dust, saliva, or urine. Calibration curves using deuterated internal standards (e.g., NNAL-d₄) improve accuracy .

- Key Data : Limits of quantification (LLOQ) for NNA in dust samples are reported at ~0.05 ng/g, with recovery rates >85% .